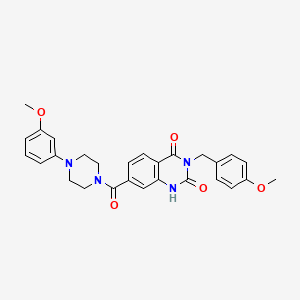

3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a novel hybrid molecule that combines elements from quinazoline and piperazine structures. This combination is significant due to the pharmacological potential of both moieties, particularly in the context of cancer therapy and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₂₃H₂₃N₃O₄

- Molecular Weight : 401.44 g/mol

- IUPAC Name : this compound

The compound features a quinazoline core with methoxy and piperazine substituents that are known to enhance biological activity.

1. Inhibition of Kinase Pathways

Recent studies have highlighted the ability of this compound to inhibit critical signaling pathways involved in cancer progression. Specifically, it has been shown to target the PI3K-Akt-mTOR pathway, which is frequently dysregulated in various cancers. The compound demonstrated significant inhibition of Akt phosphorylation at low micromolar concentrations, indicating its potential as a therapeutic agent against tumors expressing mutant PI3K .

2. Induction of Apoptosis

The compound triggers apoptosis in cancer cells through multiple mechanisms:

- PARP1 Cleavage : Induction of PARP1 cleavage has been observed, suggesting activation of apoptotic pathways.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels were noted, which can lead to oxidative stress and subsequent cell death .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method revealed that the compound exhibits potent cytotoxic effects against various cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF7 (Breast Cancer) | 0.25 | High |

| MDA-MB-231 (Breast Cancer) | 0.35 | Moderate |

| J774 (Macrophages) | >50 | Low |

| HaCaT (Keratinocytes) | >50 | Low |

The high selectivity index towards MCF7 cells indicates that the compound may preferentially target cancerous cells over normal cells .

In Vivo Studies

In vivo studies conducted on colorectal tumor models demonstrated that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The mechanism appears to be linked to its ability to modulate key signaling pathways involved in cell proliferation and survival .

Case Study 1: Breast Cancer Treatment

A study investigated the effects of this compound on breast cancer cell lines expressing mutant PI3K. The findings indicated that treatment led to:

- Reduced cell viability.

- Increased apoptosis markers.

- Downregulation of PI3K signaling components.

This suggests potential use as a targeted therapy for specific breast cancer subtypes .

Case Study 2: Colorectal Cancer Model

In a separate study involving colorectal cancer models, administration of the compound resulted in significant reductions in tumor size and weight compared to untreated controls. Histological analysis showed decreased proliferation rates and increased apoptotic cells within treated tumors .

Q & A

Q. Basic: What are the key synthetic strategies for constructing the quinazoline-2,4(1H,3H)-dione core in this compound?

Methodological Answer:

The quinazoline-dione core is typically synthesized via cyclization reactions starting from anthranilic acid derivatives or substituted benzoxazinones. For example:

- Step 1 : Condensation of anthranilic acid with benzoyl chloride derivatives in the presence of pyridine to form a benzoxazinone intermediate .

- Step 2 : Reaction with hydrazine hydrate under reflux to yield the quinazolinone scaffold .

- Functionalization : Subsequent coupling of the 7-position with 4-(3-methoxyphenyl)piperazine-1-carbonyl is achieved using carbodiimide-mediated amidation or nucleophilic acyl substitution. Polar aprotic solvents (e.g., DCM, DMF) and bases like DIEA are critical for optimizing coupling efficiency .

Q. Basic: Which characterization techniques are critical for confirming structural integrity?

Methodological Answer:

Multi-modal characterization is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent placement, particularly for methoxy groups and piperazine protons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between regioisomers .

- HPLC/UPLC : Purity assessment (>95%) ensures minimal side products from coupling reactions .

- X-ray Crystallography (if crystalline): Resolves ambiguities in stereochemistry, as demonstrated in similar piperazine-quinazoline hybrids .

Q. Advanced: How can researchers optimize the coupling reaction between the piperazine-carbonyl moiety and the quinazoline-dione scaffold?

Methodological Answer:

Key parameters for optimization include:

Example : In -(4-fluorobenzyl)piperazine was coupled with benzoyl chlorides in DCM/DIEA, achieving >80% yield after crystallization .

Q. Advanced: What strategies resolve contradictory bioactivity data across studies with similar quinazoline derivatives?

Methodological Answer:

Contradictions often arise from assay variability or structural nuances. Mitigation strategies:

- Standardize Assays : Use identical cell lines (e.g., HEK-293 for kinase inhibition) and positive controls.

- SAR Analysis : Compare substituent effects. For example, 4-methoxybenzyl vs. 4-methylbenzyl groups alter logP and target binding .

- Orthogonal Validation : Confirm enzyme inhibition (e.g., IC₅₀) with cellular assays (e.g., proliferation assays) .

Case Study : In , quinazoline derivatives with 3-methoxy groups showed higher anticonvulsant activity than methylthio analogs due to improved blood-brain barrier penetration .

Q. Advanced: How to design a SAR study for modifying substituents on the 4-methoxybenzyl group?

Methodological Answer:

A systematic SAR approach involves:

Substituent Variation : Synthesize analogs with halogens, alkyl chains, or bioisosteres (e.g., 4-ethoxybenzyl) .

Physicochemical Profiling : Measure logP, solubility, and metabolic stability (e.g., microsomal assays).

Target Engagement : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinases or GPCRs.

Functional Assays : Test inhibition of TNF-α or IL-6 in macrophage models, as seen in piperazine-linked quinazolines .

Example : showed that replacing 4-methoxyphenyl with pyrimidine increased solubility but reduced CNS activity due to decreased lipophilicity .

Q. Advanced: How to address low yields in the final cyclization step of quinazoline-dione synthesis?

Methodological Answer:

Low yields (<50%) may stem from poor leaving-group displacement or steric hindrance. Solutions include:

- Leaving Group Optimization : Replace chloride with triflate for enhanced electrophilicity .

- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity (e.g., 30 min at 120°C vs. 6h reflux) .

- Additives : Use catalytic KI or phase-transfer catalysts (e.g., TBAB) to accelerate cyclization .

Q. Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, CYP450 interactions, and hERG liability.

- MD Simulations : GROMACS or AMBER models assess membrane permeability and target binding kinetics .

- Metabolite Prediction : GLORYx identifies likely Phase I/II metabolites, guiding stability assays .

Example : Piperazine-containing analogs in showed high CNS MPO scores (>4), suggesting blood-brain barrier penetrance .

Properties

Molecular Formula |

C28H28N4O5 |

|---|---|

Molecular Weight |

500.5 g/mol |

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C28H28N4O5/c1-36-22-9-6-19(7-10-22)18-32-27(34)24-11-8-20(16-25(24)29-28(32)35)26(33)31-14-12-30(13-15-31)21-4-3-5-23(17-21)37-2/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,35) |

InChI Key |

PMOXFEOPHSNRCA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)OC)NC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.